molecular formula C7H9NO2 B3045819 2-Amino-5-(hydroxymethyl)phenol CAS No. 114484-31-0

2-Amino-5-(hydroxymethyl)phenol

Cat. No.: B3045819
CAS No.: 114484-31-0
M. Wt: 139.15 g/mol
InChI Key: UQFATYJIZMAOEN-UHFFFAOYSA-N
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Description

2-Amino-5-(hydroxymethyl)phenol, also known as AMP or 1,2-dihydroxy-5-amino-benzene, is a phenolic compound that is widely used in scientific experiments due to its various properties. It reacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3 H -phenoxazine-3-one, which inhibits the proliferation of Poliovirus in Vero cells .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NO2. The InChI code is 1S/C7H9NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4,8H2 .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 120-121 degrees Celsius . It has a molecular weight of 139.15 .

Scientific Research Applications

Synthetic Chemistry and Materials Science Applications

  • Derivatives Formation and Antioxidant Activities : A study by Chen et al. (2014) explored the formation of 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives during the hydrolysis of plant foods. These compounds, structurally related to 2-Amino-5-(hydroxymethyl)phenol, were investigated for their antioxidant activities, revealing the importance of such derivatives in understanding plant food chemistry and their potential antioxidant benefits Chen et al., 2014.

  • Enzymatic Polymerization : Jiang et al. (2014) reported on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a compound related to this compound, with various diacid ethyl esters. This study highlights the potential of such furan-based compounds in creating novel biobased polyesters with applications in materials science Jiang et al., 2014.

Biological and Physicochemical Characterizations

  • Taste Enhancer Synthesis : Villard et al. (2003) developed racemic and enantiopure syntheses of N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol inner salt, starting from 5-(Hydroxymethyl)-2-furaldehyde. This study not only demonstrates the synthesis of a novel taste enhancer but also explores the physicochemical properties and potential applications of such compounds in the food industry Villard et al., 2003.

  • Inhibition of PhIP Formation : Salazar et al. (2014) analyzed the role of phenolic compounds structurally related to this compound in inhibiting the formation of carcinogenic substances like PhIP in food. This study provides insights into the structural characteristics that determine the inhibitory capacity of phenolic compounds, contributing to food safety and chemistry Salazar et al., 2014.

Safety and Hazards

2-Amino-5-(hydroxymethyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-5-(hydroxymethyl)phenol are not fully understood yet. It is known that phenolic compounds, in general, play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, and these interactions can significantly influence the biochemical processes within cells .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that phenolic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that phenolic compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that the effects of phenolic compounds can vary with different dosages .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that phenolic compounds can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. It is known that phenolic compounds can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that phenolic compounds can be directed to specific compartments or organelles .

Properties

IUPAC Name

2-amino-5-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFATYJIZMAOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561240
Record name 2-Amino-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114484-31-0
Record name 2-Amino-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(hydroxymethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To prepare pre-mix: Add to a suitable vessel in the following order, citric acid, ethoxy diglycol, oleic acid, propylene glycol, and cocaamidopropyl betaine, then agitate until fully dispersed, then add Oleth-10, Oleth-2 and acrylate co-polymers, continue the agitation for 10 minutes and transfer to main vessel. To the main vessel then add water (heated to 50° C.), oleic acid, water, sodium sulphite, and EDTA. Next weigh out and add the ascorbic acid, then stir well until dissolved. Separately weigh dyes into a clean beaker and transfer also to the main vessel. Add the dyes and stir until dissolved (heat to 40° C. as necessary). Cool to room temperature with stirring, add the ammonium hydroxide and water with stirring, add citric acid to pH 10, and transfer to the storage container.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.